REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[O:10]=[P:11](Cl)([Cl:13])[Cl:12]>CCOCC>[P:11]([Cl:13])([Cl:12])([O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:10]
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Name
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|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
TEA
|
Quantity
|
4.49 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
p-methoxyphenyl dichlorophosphate (11d) was prepared
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Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OC1=CC=C(C=C1)OC)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.021 mol | |
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |